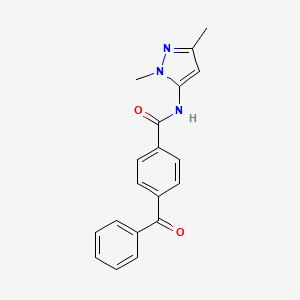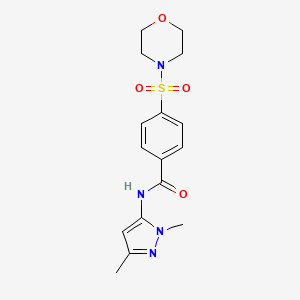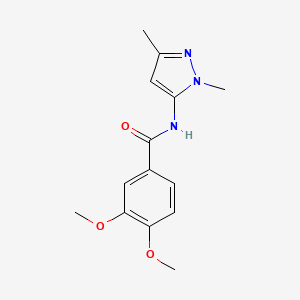
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (DMPSB) is a synthetic pyrazole-based compound that has been studied for its potential applications in scientific research and laboratory experiments. DMPSB is a versatile compound that has been used for a variety of purposes, including as a potent inhibitor of several enzymes, as a substrate for a variety of biochemical and physiological effects, and as a tool for studying the mechanism of action of certain drugs.
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications, including as a potent inhibitor of several enzymes, as an inhibitor of the activity of the enzyme acetylcholinesterase, as a substrate for the study of the mechanism of action of certain drugs, as a tool for studying the biochemical and physiological effects of certain drugs, and as a tool for studying the effect of certain drugs on the activity of certain enzymes.
作用机制
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been found to act as an inhibitor of several enzymes, including acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been found to act as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme acetylcholine esterase, the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme tyrosine hydroxylase, the inhibition of the enzyme cyclooxygenase, and the inhibition of the enzyme phospholipase A2. N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has also been found to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for laboratory experiments, including its low cost, its low toxicity, its high solubility in a variety of solvents, and its ability to inhibit several enzymes. However, N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide also has several limitations for laboratory experiments, including its instability in certain conditions, its low selectivity for certain enzymes, and its limited availability.
未来方向
There are a variety of potential future directions for the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide in scientific research and laboratory experiments, including the development of new inhibitors of enzymes, the development of new substrates for the study of the mechanism of action of certain drugs, the development of new tools for studying the biochemical and physiological effects of certain drugs, the development of new tools for studying the effect of certain drugs on the activity of certain enzymes, and the development of new tools for studying the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, further research is needed to determine the potential therapeutic applications of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide and to develop new methods for synthesizing N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide.
合成方法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized using a three-step reaction involving the condensation of 4-pyrrolidin-1-ylbenzamide with 1-methyl-3-dimethylpyrazole-5-carboxaldehyde. The first step involves the condensation of 4-pyrrolidin-1-ylbenzamide with 1-methyl-3-dimethylpyrazole-5-carboxaldehyde to form a Schiff base. The second step involves the addition of a sulfonamide group to the Schiff base to form a sulfonamide-linked pyrazole. The third step involves the reduction of the sulfonamide-linked pyrazole to form N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-11-15(19(2)18-12)17-16(21)13-5-7-14(8-6-13)24(22,23)20-9-3-4-10-20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDSEPRTZZHHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)



